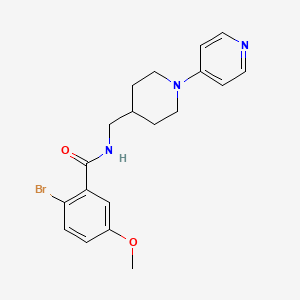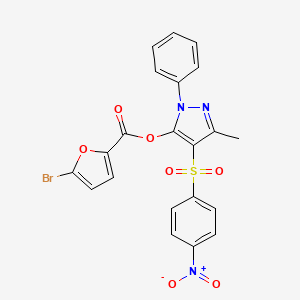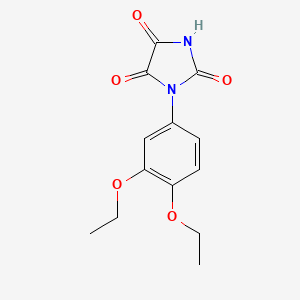
2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide , also known by its chemical formula C₁₆H₁₉BrN₂O₂ , is a synthetic compound with diverse applications in scientific research. Its versatile properties make it valuable for drug development and understanding molecular interactions .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide consists of a benzene ring substituted with a bromine atom, a methoxy group, and an amide functional group. The pyridine and piperidine moieties contribute to its pharmacological properties .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation, and hydrogenation. Researchers have explored its reactivity in the context of drug design and synthesis .
Wissenschaftliche Forschungsanwendungen
- Antimicrobial Potential : Research has shown that derivatives of this compound possess antimicrobial activity . Investigating its potential as a novel antibiotic or antifungal agent could be valuable.
- Indole Derivatives : Some indole derivatives containing similar structural motifs have demonstrated anti-inflammatory and analgesic activities . Exploring the effects of this compound on pain and inflammation pathways could be worthwhile.
- Anti-Tubercular Activity : Designing and synthesizing derivatives of this compound for anti-tubercular activity against Mycobacterium tuberculosis could contribute to tuberculosis therapy .
- N-(Pyridin-2-yl)amides : The compound can be used as a starting material for the synthesis of N-(pyridin-2-yl)amides via C–C bond cleavage under mild and metal-free conditions .
- 3-Bromoimidazo[1,2-a]pyridines : It also serves as a precursor for 3-bromoimidazopyridines via one-pot tandem cyclization/bromination reactions .
- Pharmacophores : Aminopyridines, including this compound, serve as pharmacophores in various molecules with significant biological value .
- Versatile Skeletons : The 3-bromoimidazopyridines derived from this compound can be further transformed into other structures, making them versatile building blocks .
Medicinal Chemistry and Drug Development
Anti-Inflammatory and Analgesic Properties
Tuberculosis Treatment
Chemodivergent Synthesis
Biological and Therapeutic Applications
Chemical Biology and Beyond
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-25-16-2-3-18(20)17(12-16)19(24)22-13-14-6-10-23(11-7-14)15-4-8-21-9-5-15/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUIKXXRVWOCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)
![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)

![methyl 2-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2545949.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2545951.png)
![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)
![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)
![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)



